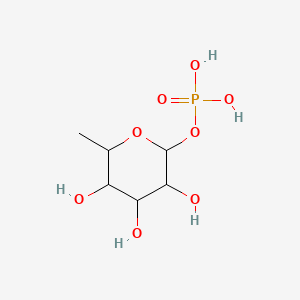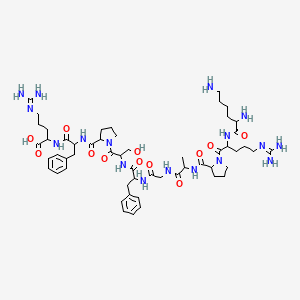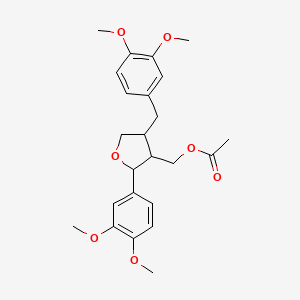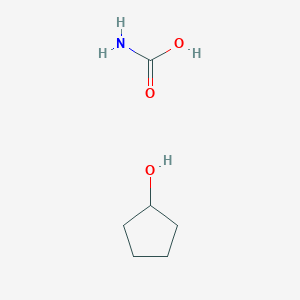
Carbamic acid;cyclopentanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbamic acid and cyclopentanol are two distinct chemical compounds with unique properties and applicationsIt is a simple organic compound that can be seen as both an amine and a carboxylic acid . Cyclopentanol, on the other hand, is a cyclic alcohol with the chemical formula C₅H₁₀O. It is an important chemical intermediate widely used in the chemical industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Carbamic acid can be synthesized by reacting ammonia (NH₃) with carbon dioxide (CO₂) at very low temperatures, which also yields ammonium carbamate (NH₄⁺[NH₂CO₂]⁻) . The compound is stable only up to about 250 K (-23 °C); at higher temperatures, it decomposes into ammonia and carbon dioxide .
Cyclopentanol can be prepared from cyclopentene through a two-step process: an initial addition-esterification reaction of cyclopentene with acetic acid, followed by a transesterification reaction with methanol . The optimal conditions for the addition-esterification reaction are a temperature range from 333.15 to 353.15 K and molar ratios of acetic acid to cyclopentene in the range from 2:1 to 3:1. For the transesterification reaction, the ideal temperature ranges from 323.15 to 343.15 K, with a molar ratio of methanol to cyclopentyl acetate in the range from 3:1 to 4:1 .
Industrial Production Methods
The industrial production of cyclopentanol involves the hydro-conversion of cyclopentanone, which is produced by the decarboxylation of adipic acid at high temperatures . This process, however, generates a significant amount of pollutants, limiting its development .
Analyse Des Réactions Chimiques
Types of Reactions
Carbamic acid undergoes various reactions, including:
Deprotonation: Yields a carbamate anion (RR′NCOO⁻), which can form relatively stable salts.
Esterification: Forms carbamate esters, such as methyl carbamate (H₂N−C(=O)−OCH₃).
Cyclopentanol can undergo:
Oxidation: Converts to cyclopentanone.
Substitution: Reacts with halogens to form halocyclopentanes.
Reduction: Converts to cyclopentane.
Common Reagents and Conditions
Carbamic Acid: Reacts with amines in the presence of CO₂ to form carbamates.
Cyclopentanol: Oxidation typically uses reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Major Products
Carbamic Acid: Forms carbamate salts and esters.
Cyclopentanol: Forms cyclopentanone, halocyclopentanes, and cyclopentane.
Applications De Recherche Scientifique
Carbamic acid and its derivatives are used in various fields:
Chemistry: As intermediates in organic synthesis.
Biology: In the study of enzyme mechanisms and protein modifications.
Medicine: As components in pharmaceuticals and drug development.
Industry: In the production of agrochemicals, such as pesticides and herbicides.
Cyclopentanol is used in:
Perfumes: As a fragrance ingredient.
Medicines: As a solvent and intermediate in drug synthesis.
Mécanisme D'action
Carbamic acid exerts its effects by forming carbamate anions through deprotonation, which can interact with various molecular targets, including enzymes and proteins . These interactions can modify the activity of the target molecules, leading to various biological effects .
Cyclopentanol acts primarily as a solvent and intermediate in chemical reactions. Its hydroxyl group (-OH) can participate in hydrogen bonding and other interactions, facilitating various chemical processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Carbamic Acid: Similar compounds include formamide, dithiocarbamate, carbonic acid, urea, ethyl carbamate, and sulfamic acid.
Cyclopentanol: Similar compounds include other cyclic alcohols like cyclohexanol and cyclobutanol.
Uniqueness
Carbamic acid is unique due to its dual nature as both an amine and a carboxylic acid, allowing it to participate in a wide range of chemical reactions . Cyclopentanol is unique for its role as an intermediate in the synthesis of various industrial chemicals and its use in perfumes and medicines .
Propriétés
Formule moléculaire |
C6H13NO3 |
|---|---|
Poids moléculaire |
147.17 g/mol |
Nom IUPAC |
carbamic acid;cyclopentanol |
InChI |
InChI=1S/C5H10O.CH3NO2/c6-5-3-1-2-4-5;2-1(3)4/h5-6H,1-4H2;2H2,(H,3,4) |
Clé InChI |
KLMIDOLGHIDOBE-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C1)O.C(=O)(N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



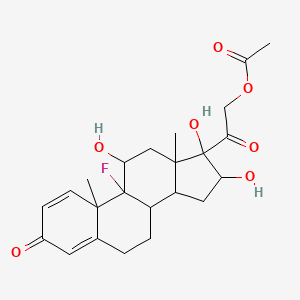
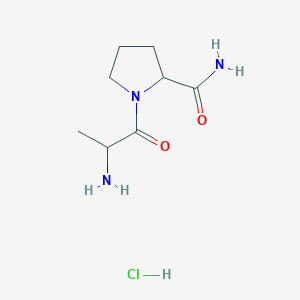

![5,10-Bis-(4-hydroxy-phenyl)-4b,5,9b,10-tetrahydro-indeno[2,1-a]indene-1,3,6,8-tetraol](/img/structure/B12321435.png)
![(3S)-3-amino-3-{[(1S)-4-carbamimidamido-1-{[(1S)-1-{[(1S)-1-{[(1S)-1-{[(1S)-1-[({[(1S)-1-carbamoyl-3-methylbutyl]carbamoyl}methyl)carbamoyl]-2-phenylethyl]carbamoyl}-2-hydroxyethyl]carbamoyl}-2-(4-hydroxyphenyl)ethyl]carbamoyl}-3-methylbutyl]carbamoyl}but](/img/structure/B12321444.png)

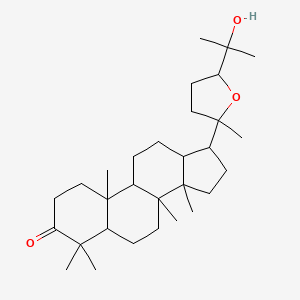


![Manganese(3+);3-[[2-[[3-oxido-4-(2-phenylnaphthalen-1-yl)naphthalen-2-yl]methylideneamino]-1,2-diphenylethyl]iminomethyl]-1-(2-phenylnaphthalen-1-yl)naphthalen-2-olate;acetate](/img/structure/B12321491.png)
